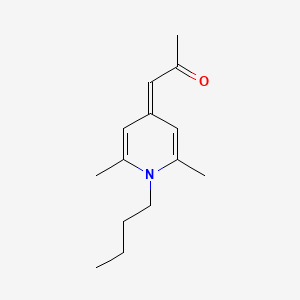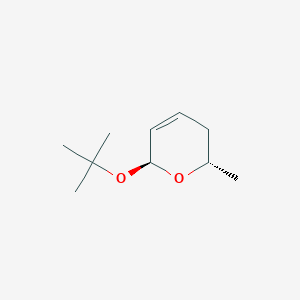
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide is a chemical compound that contains a phosphorus atom within a six-membered ring structure This compound is notable for its unique combination of sulfur and phosphorus atoms, which contribute to its distinctive chemical properties and reactivity
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide typically involves the reaction of a phosphorus-containing precursor with a sulfur-containing reagent. One common method involves the reaction of 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphorinane with a suitable sulfur donor under controlled conditions . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies . In medicine, it is being investigated for its potential use in drug development, particularly for targeting diseases that involve sulfur metabolism . In industry, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide involves its interaction with various molecular targets and pathways. The sulfur and phosphorus atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . This reactivity is exploited in various applications, such as the development of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . While both compounds contain a phosphorus atom within a six-membered ring, their reactivity and applications differ due to the presence of different substituents. The unique combination of sulfur and phosphorus in this compound makes it particularly valuable for applications that require specific sulfur-phosphorus interactions.
Properties
CAS No. |
49542-46-3 |
|---|---|
Molecular Formula |
C6H13O2PS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-4-6(2,3)8-9(10,11)7-5/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
YKTGNEULNUZRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OP(=S)(O1)S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
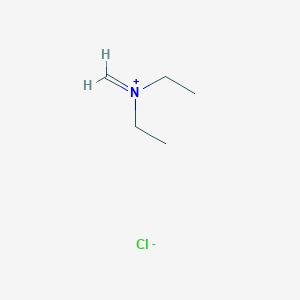

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
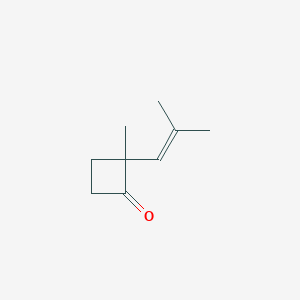
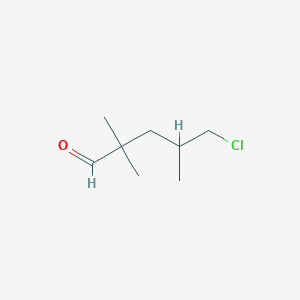
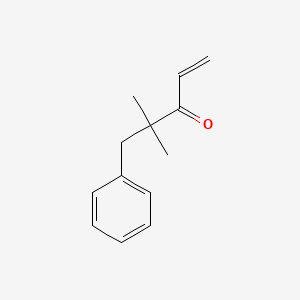



![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
